6-chloro-N-cyclohexylpyridin-3-amine
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Biology and Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and chemical biology. As an isostere of benzene, its unique properties, including basicity, water solubility, stability, and hydrogen bond-forming capabilities, make it a "privileged scaffold" in drug design. Pyridine derivatives are integral to numerous natural products, such as vitamins (niacin, pyridoxine) and alkaloids, and are found in over 7,000 pharmaceutical drug molecules. lookchem.comchemicalbook.com
In contemporary research, the pyridine nucleus is extensively utilized to develop new therapeutic agents. These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and analgesic properties. pharmint.netchemsynthesis.combldpharm.com The nitrogen atom in the ring can influence the molecule's pharmacokinetic profile and its ability to interact with biological targets like enzymes and receptors, making it a versatile component for crafting novel drugs. chemicalbook.com The adaptability of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the biological activity and properties of the resulting molecules. chemicalbook.com
Overview of Substituted Pyridin-3-amine Architectures in Academic Research
Within the large family of pyridine derivatives, substituted pyridin-3-amine architectures have garnered significant attention, particularly in the field of oncology. This specific scaffold has proven to be a valuable core for the design of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Academic and industrial research has demonstrated that the pyridin-3-amine framework can be effectively utilized to target the ATP-binding site of various kinases. For instance, a series of multi-substituted pyridin-3-amine derivatives were designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are implicated in non-small cell lung cancer (NSCLC). In these studies, the pyridin-3-amine core serves as the anchor within the enzyme's active site, with various substituents at other positions of the ring making crucial interactions that determine potency and selectivity. The strategic placement of different chemical groups on the pyridin-3-amine ring allows researchers to explore structure-activity relationships (SAR) and optimize the compounds for enhanced inhibitory activity against specific cancer-related kinases.
Rationale for Investigating 6-Chloro-N-cyclohexylpyridin-3-amine within a Scholarly Framework
The scholarly interest in this compound stems primarily from its role as a versatile chemical intermediate in the synthesis of more complex, biologically active molecules. The structure of this compound features several key reactive sites that are valuable for synthetic chemists.
The chlorine atom at the 6-position of the pyridine ring is a particularly important functional group. Halogenated pyridines are common precursors in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. This allows for the straightforward introduction of a wide variety of other chemical moieties at this position, enabling the construction of diverse molecular libraries for screening purposes.
Furthermore, the secondary amine group (the N-cyclohexylpyridin-3-amine portion) provides another handle for chemical modification. This amine can be involved in reactions such as acylation or further alkylation. Research on related compounds, such as 6-chloro-3-nitropyridin-2-amines, highlights how the chloro- and amino- groups on the pyridine ring are used to build larger structures designed to act as kinase inhibitors. chemicalbook.com Therefore, the rationale for investigating this compound is not necessarily for its own inherent biological activity, but for its utility as a well-defined building block for the systematic development of novel compounds with potential therapeutic applications.
Chemical Data of this compound and Related Compounds
The following table provides available chemical data for the target compound and structurally related analogues for comparative purposes.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₁H₁₅ClN₂ | 210.71 | Data not available |
| 2-chloro-N-cyclohexylpyridin-3-amine | C₁₁H₁₅ClN₂ | 210.71 | Data not available |
| 6-chloro-N-cyclohexylpyridin-2-amine | C₁₁H₁₅ClN₂ | 210.70 | 347.6 (Predicted) |
| 6-chloro-N-methylpyridin-3-amine | C₆H₇ClN₂ | 142.59 | Data not available |
Data for related compounds is sourced from published chemical databases.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
6-chloro-N-cyclohexylpyridin-3-amine |
InChI |
InChI=1S/C11H15ClN2/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
InChI Key |
DUVWBDVQLCGDJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Reactivity and Advanced Functionalization Chemistry of 6 Chloro N Cyclohexylpyridin 3 Amine
Chemical Transformations Involving the Pyridine (B92270) Ring System
The pyridine ring of 6-chloro-N-cyclohexylpyridin-3-amine is the primary site for a variety of chemical transformations, owing to the presence of the electron-withdrawing nitrogen atom and the labile chloro substituent.
The 6-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA) reactions. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. Nucleophilic substitution on pyridine rings generally occurs at the 2- and 4-positions. youtube.comvaia.com In the case of this compound, the chloro group at the 6-position (which is equivalent to the 2-position) is readily displaced by a variety of nucleophiles. youtube.com
Common nucleophiles used in these reactions include amines, alcohols, and thiols. For instance, the reaction with primary or secondary amines can lead to the formation of the corresponding 6-amino-N-cyclohexylpyridin-3-amine derivatives. Similarly, alkoxides can displace the chloride to form 6-alkoxy-N-cyclohexylpyridin-3-amines. These reactions are typically carried out in the presence of a base in a polar solvent and may require heating. fishersci.co.uk
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Amine | Morpholine | 6-(Morpholin-4-yl)-N-cyclohexylpyridin-3-amine | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat |
| Alkoxide | Sodium methoxide | 6-Methoxy-N-cyclohexylpyridin-3-amine | Solvent (e.g., Methanol), Heat |
| Thiolate | Sodium thiophenoxide | N-Cyclohexyl-6-(phenylthio)pyridin-3-amine | Base (e.g., NaH), Solvent (e.g., THF) |
This table presents hypothetical reaction examples based on the general reactivity of 2-chloropyridines.
Direct functionalization of C(sp2)–H bonds on the pyridine ring is a powerful and atom-economical strategy for introducing new substituents. researchgate.netrsc.org However, the inherent reactivity of the pyridine ring often leads to functionalization at the C2 and C4 positions due to electronic effects. researchgate.net For this compound, the existing substituents will direct further functionalization. The amino group at the C3 position is an ortho, para-director, while the chloro group at C6 is deactivating.
Strategies for C-H functionalization often involve transition metal catalysis, such as palladium, rhodium, or iridium. nih.gov These methods can facilitate arylation, alkylation, or alkenylation of the pyridine ring. The regioselectivity of these reactions can be controlled by the choice of catalyst, ligands, and directing groups. In the context of this compound, the amino group could potentially direct C-H activation to the C2 or C4 positions. However, the presence of the chloro group at C6 (equivalent to C2) leaves the C4 and C5 positions as potential sites for functionalization.
The chloro-substituent at the 6-position serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide. libretexts.orgyoutube.com This reaction is particularly effective for the formation of biaryl compounds. In the case of this compound, the chloro group can be coupled with various aryl or heteroaryl boronic acids to construct extended aromatic systems. researchgate.netresearchgate.net
The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov
| Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Product Type |
| Phenylboronic acid | Pd(PPh3)4 | - | Na2CO3 | Toluene/Water | 6-Phenyl-N-cyclohexylpyridin-3-amine |
| 4-Methoxyphenylboronic acid | PdCl2(dppf) | dppf | K3PO4 | Dioxane/Water | N-Cyclohexyl-6-(4-methoxyphenyl)pyridin-3-amine |
| Thiophene-2-boronic acid | Pd(OAc)2 | SPhos | K2CO3 | 1,4-Dioxane | N-Cyclohexyl-6-(thiophen-2-yl)pyridin-3-amine |
This table illustrates potential Suzuki-Miyaura coupling reactions based on established methodologies for halopyridines.
Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Halogen Site
Reactions at the N-Cyclohexylamino Moiety
The N-cyclohexylamino group also offers opportunities for functionalization, particularly through the activation of the C(sp3)–H bonds of the cyclohexyl ring.
The selective functionalization of unactivated C(sp3)–H bonds is a significant challenge in organic synthesis. chemrxiv.org However, recent advances in transition metal catalysis have enabled the direct conversion of C–H bonds into new functional groups. rsc.org For this compound, the nitrogen atom of the amino group can act as a directing group to facilitate the activation of C–H bonds on the adjacent cyclohexyl ring.
Palladium and other transition metals can catalyze the arylation, alkylation, or amination of C(sp3)–H bonds. researchgate.net The reaction typically proceeds through a cyclometalated intermediate where the metal coordinates to the directing group (the amine nitrogen) and activates a nearby C–H bond. This strategy allows for the regioselective functionalization of the cyclohexyl ring, potentially at the C2 position.
| Reaction Type | Catalyst System | Reagent | Product Type |
| Arylation | Pd(OAc)2 / Ligand | Aryl halide | 6-Chloro-N-(2-arylcyclohexyl)pyridin-3-amine |
| Alkenylation | Rh(III) catalyst | Alkene | 6-Chloro-N-(2-alkenylcyclohexyl)pyridin-3-amine |
This table provides a conceptual overview of potential C(sp3)–H activation reactions on the N-cyclohexyl moiety, drawing from general principles of directed C-H functionalization.
Functionalization of the Cyclohexyl Ring via C(sp3)–H Activation
Site-Selective Oxygenation Studies on Cycloalkyl Amine Derivatives
The selective oxidation of C-H bonds in cycloalkyl amine derivatives is a powerful tool for introducing functionality. In the case of this compound, the cyclohexyl ring presents multiple sites for potential oxygenation. Research into the oxidation of analogous N-aryl cyclic amines has demonstrated that regioselective oxygenation can be achieved.
One notable method is the ozonation of N-aryl cyclic amines, which has been shown to yield N-aryl lactams. nih.govsemanticscholar.org This transformation introduces a carbonyl group at the alpha-position to the nitrogen atom within the cyclohexyl ring. The reaction is believed to proceed through a mechanism involving the interaction of ozone with the tertiary amine, leading to the formation of an aminoxyl radical intermediate, which then undergoes further oxidation. The polarity of the solvent has been observed to play a significant role in the reaction efficiency, with polar aprotic solvents like acetonitrile (B52724) generally providing better yields. nih.gov
While specific studies on this compound are not extensively documented, the existing literature on similar compounds suggests that the pyridinyl group would influence the electronic properties of the amine and potentially the regioselectivity of the oxygenation.
Table 1: Theoretical Oxygenation Products of this compound
| Product Name | Position of Oxygenation | Potential Oxidant |
| 1-(6-chloropyridin-3-yl)azepan-2-one | α-carbon of cyclohexyl ring | Ozone |
| 2-(6-chloropyridin-3-ylamino)cyclohexan-1-one | α-carbon of cyclohexyl ring | Permanganate semanticscholar.org |
| 4-(6-chloropyridin-3-ylamino)cyclohexan-1-one | γ-carbon of cyclohexyl ring | Peroxy acids |
Further research in this area could explore the use of various metal-based catalysts to achieve different regioselectivities. For instance, iron and manganese complexes have been shown to catalyze the hydroxylation of aliphatic C-H bonds, and the directing effect of the aminopyridinyl group could be investigated to control the site of oxygenation on the cyclohexyl ring. mdpi.com
Ligand-Promoted C(sp3)–H Borylation and Subsequent Transformations
Iridium-catalyzed C-H borylation has emerged as a powerful method for the functionalization of unactivated C(sp3)-H bonds. masterorganicchemistry.com The application of this methodology to this compound could lead to the introduction of a versatile boronate ester group on the cyclohexyl ring, which can then be further transformed into a variety of other functional groups.
The regioselectivity of C-H borylation is often controlled by steric factors and the presence of directing groups. nih.govnih.gov In the context of this compound, the secondary amine could potentially act as a directing group, influencing the position of borylation on the cyclohexyl ring. While the directing ability of an aminopyridinyl group in such a context has not been specifically detailed, studies on other nitrogen-containing directing groups suggest that borylation could be directed to the C-H bonds in proximity to the coordinating nitrogen atom. nih.govnih.gov
The typical catalysts for such transformations are iridium complexes with bipyridine or N-heterocyclic carbene (NHC) ligands. masterorganicchemistry.com The choice of ligand can significantly impact the efficiency and selectivity of the reaction.
Table 2: Potential Iridium-Catalyzed C-H Borylation of this compound
| Reagents | Catalyst System | Potential Product |
| Bis(pinacolato)diboron (B₂pin₂) | [Ir(COD)OMe]₂ / dtbpy | 6-chloro-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl)pyridin-3-amine |
| Diisopropylaminoborane | [Ir(COD)OMe]₂ / ICy | 6-chloro-N-(2-(diisopropylamino)borylcyclohexyl)pyridin-3-amine |
Subsequent transformations of the resulting cycloalkylboronate esters could include Suzuki-Miyaura cross-coupling reactions to form C-C bonds, oxidation to introduce hydroxyl groups, or amination to install nitrogen-containing functionalities.
Derivatization of the Amine Nitrogen (e.g., Amidation, Sulfonamidation, Schiff Base Formation)
The secondary amine nitrogen in this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups through reactions such as amidation, sulfonamidation, and Schiff base formation.
Amidation:
The reaction of this compound with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base would lead to the corresponding N-acyl derivative. A closely related transformation has been reported in the synthesis of 5,6-Dichloro-N-cyclohexyl nicotinamide. mdpi.com This was achieved by treating 5,6-dichloronicotinoyl chloride with cyclohexylamine (B46788) in the presence of triethylamine (B128534) as a base. mdpi.com A similar strategy could be employed for the amidation of this compound with various acylating agents.
Table 3: Representative Amidation Reactions
| Acylating Agent | Base | Product |
| Acetyl chloride | Triethylamine | N-(6-chloropyridin-3-yl)-N-cyclohexylacetamide |
| Benzoyl chloride | Pyridine | N-(6-chloropyridin-3-yl)-N-cyclohexylbenzamide |
| Acetic anhydride | DMAP | N-(6-chloropyridin-3-yl)-N-cyclohexylacetamide |
Sulfonamidation:
The synthesis of sulfonamides from secondary amines is a well-established transformation. The reaction of this compound with a sulfonyl chloride in the presence of a base would yield the corresponding sulfonamide. The existence of 6-chloro-N-cyclohexylpyridine-3-sulfonamide is confirmed by its commercial availability, indicating the feasibility of this reaction. nih.gov The general procedure involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in a suitable solvent with a base like pyridine or triethylamine to neutralize the HCl generated.
Schiff Base Formation:
The reaction of secondary amines with aldehydes or ketones typically leads to the formation of enamines, provided the carbonyl compound has an alpha-hydrogen. makingmolecules.comlibretexts.org In the case of this compound, reaction with an enolizable aldehyde or ketone under acidic catalysis would be expected to yield an enamine. This reaction proceeds through the initial formation of an iminium ion, which then loses a proton from the alpha-carbon of the carbonyl-derived portion of the molecule to form the C=C double bond of the enamine. youtube.com
The formation of a stable Schiff base (an imine with a C=N double bond) would not be the primary outcome with a secondary amine, as it lacks the second proton on the nitrogen required for the final deprotonation step to form a neutral imine. makingmolecules.com
Derivatives and Structural Modifications of 6 Chloro N Cyclohexylpyridin 3 Amine
Design and Synthesis of 6-Chloro-N-cyclohexylpyridin-3-amine Analogues
The design and synthesis of analogues of this compound are pivotal for establishing structure-activity relationships (SAR) and optimizing molecular properties. This process involves systematic modifications of both the pyridine (B92270) and cyclohexyl moieties.
Systematic Variation of Pyridine Ring Substituents
The electronic and steric properties of the pyridine ring in this compound can be fine-tuned through the systematic variation of its substituents. Such modifications are crucial for modulating the reactivity and biological activity of the resulting analogues. For instance, structural modifications aimed at altering the electron density of the aminopyridine ring have been shown to be effective in reducing potential metabolic liabilities. nih.gov
Strategies for varying pyridine ring substituents often involve nucleophilic aromatic substitution (SNAr) reactions, where the existing chloro group can be displaced by a variety of nucleophiles. Additionally, other positions on the pyridine ring can be functionalized, provided a suitable synthetic route is available.
Below is a table illustrating potential modifications to the pyridine ring:
| Position of Substitution | Existing Group | Potential New Group | Potential Synthetic Method |
| C6 | -Cl | -OR, -SR, -NR2 | Nucleophilic Aromatic Substitution |
| C2, C4, C5 | -H | -Halogen, -NO2, -CN | Electrophilic Aromatic Substitution (if activated) |
| C2, C4, C5 | -H | -Alkyl, -Aryl | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |
Modifications of the Cyclohexyl Ring
Modifications to the N-cyclohexyl group are essential for exploring the steric and conformational requirements of potential binding pockets. These changes can include altering the ring size, introducing substituents, and controlling stereochemistry. Such modifications can significantly impact the compound's potency and selectivity. nih.gov
The synthesis of these analogues typically involves the reaction of 3-amino-6-chloropyridine with a variety of cyclic ketones via reductive amination, or the coupling of the aminopyridine with a range of substituted cyclohexylamines.
The following table outlines possible modifications to the cyclohexyl ring:
| Modification Type | Example | Rationale |
| Ring Size Variation | Cyclopentyl, Cycloheptyl | To probe the size of the binding pocket. |
| Substitution | 4-Methylcyclohexyl, 4-Hydroxycyclohexyl | To introduce new interactions (e.g., van der Waals, hydrogen bonding). |
| Stereochemistry | cis vs. trans isomers of substituted cyclohexyl rings | To investigate the impact of spatial orientation on activity. |
Incorporation of this compound into Polycyclic and Diverse Scaffolds
The this compound scaffold can serve as a building block for the construction of more complex, rigid, and diverse chemical structures. This is achieved through annulation reactions and the rational design of three-dimensional probes.
Annulation Strategies for Generating Complex Molecular Architectures
Annulation reactions are a powerful tool for fusing additional rings onto the aminopyridine core, leading to the formation of polycyclic and heterocyclic systems. These strategies often result in rigidified structures that can provide a better understanding of the bioactive conformation. For instance, the annulation of aminopyridines can lead to the formation of imidazo[1,2-a]pyridines or pyrido[1,2-a]benzimidazoles. nih.govacs.org
One potential annulation strategy could involve the reaction of this compound with α-haloketones to form an imidazopyridine ring system. Another approach is the palladium-catalyzed annulation with alkynes to construct novel fused heterocycles. researchgate.net
Rational Design of Three-Dimensional Chemical Probes
Moving beyond flat, two-dimensional structures is crucial for exploring the entirety of chemical space and for designing molecules that can interact with complex biological targets. The rational design of three-dimensional (3D) chemical probes based on the this compound scaffold can lead to compounds with improved properties.
The design of such 3D scaffolds often involves the introduction of stereocenters and the construction of bridged or spirocyclic systems. These approaches aim to create molecules with well-defined three-dimensional shapes that can be used to probe the topology of protein binding sites. The development of such 3D structures is an emerging area of interest in medicinal chemistry and chemical biology.
Molecular Interaction Studies and Ligand Design Principles for 6 Chloro N Cyclohexylpyridin 3 Amine Analogues
Identification and Characterization of Protein-Ligand Interactions
The effectiveness of kinase inhibitors is fundamentally linked to their ability to selectively bind to the ATP-binding pocket of the target kinase. For analogues of 6-chloro-N-cyclohexylpyridin-3-amine, this involves a combination of specific interactions with key amino acid residues.
Kinase Interaction Profiling and Selectivity Analysis (e.g., FLT3, IDH1)
While direct experimental data for the kinase interaction profile of this compound is not extensively available, the interactions of structurally related compounds provide significant insights. For instance, in the context of FMS-like tyrosine kinase 3 (FLT3), a crucial target in acute myeloid leukemia (AML), inhibitors with an aminopyrimidine scaffold have been extensively studied. These studies highlight the importance of the pyridine-based core in establishing key interactions within the kinase domain. Computational modeling of imidazopyridine analogs in the FLT3 active site suggests that the core structure can form critical interactions with hinge region residues, which is a common feature for many kinase inhibitors.
The selectivity of kinase inhibitors is a critical aspect of their therapeutic potential, as off-target effects can lead to toxicity. The development of selective inhibitors often involves exploiting subtle differences in the amino acid composition of the ATP-binding sites across different kinases. For 3-aminopyridin-2-one-based fragments, screening against a panel of 26 kinases revealed selective inhibition of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family, indicating that the pyridine (B92270) core can be a foundation for developing selective inhibitors.
| Compound Class | Target Kinase(s) | Key Findings |
| Aminopyrimidine Analogues | FLT3 | Scaffold is crucial for interaction with the kinase hinge region. |
| 6-Chloro-quinolinone Derivative | Mutant IDH1 | 6-chloro group occupies a key hydrophobic pocket, enhancing affinity. |
| 3-Aminopyridin-2-one Fragments | MPS1, Aurora Kinases | Pyridine core can be derivatized to achieve high selectivity. |
Hydrogen Bonding Networks and Hydrophobic Interactions at the Binding Interface
The stability of the ligand-protein complex is determined by a network of hydrogen bonds and hydrophobic interactions. For kinase inhibitors, the adenine (B156593) region of the ATP binding site provides opportunities for forming canonical hydrogen bonds with the hinge region of the kinase. The 3-amino group of the pyridin-3-amine scaffold is well-positioned to act as a hydrogen bond donor, mimicking the interaction of the adenine N6-amino group with the kinase hinge.
Hydrophobic interactions also play a pivotal role in the binding of these inhibitors. The cyclohexyl group of this compound is a bulky, lipophilic moiety that is expected to engage in significant hydrophobic interactions within the ATP-binding pocket. The optimization of these hydrophobic interactions is a key strategy in drug design to enhance binding affinity. Furthermore, the chlorine atom at the 6-position of the pyridine ring contributes to the hydrophobic character of the molecule and can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity.
Rational Ligand Design Based on the this compound Scaffold
The this compound scaffold provides a versatile platform for the rational design of novel and potent kinase inhibitors.
Pharmacophore Elucidation and Minimal Pharmacophore Determination
A pharmacophore model for a class of inhibitors outlines the essential three-dimensional arrangement of functional groups required for biological activity. For kinase inhibitors based on the pyridin-3-amine scaffold, a general pharmacophore would include:
A hydrogen bond donor (the 3-amino group).
A hydrogen bond acceptor (the pyridine nitrogen).
A hydrophobic region (the cyclohexyl group).
An aromatic/heterocyclic core (the pyridine ring).
The minimal pharmacophore represents the simplest structure that retains the essential features for binding. For this class of compounds, the 3-aminopyridine (B143674) core can be considered a key component of the minimal pharmacophore, as it provides the necessary hydrogen bonding interactions with the kinase hinge region. The specific substitutions at the N- and 6-positions then modulate the potency and selectivity.
Structure-Activity Relationship (SAR) Studies Correlating Structural Features with Binding Affinity
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates. For inhibitors based on the pyridin-3-amine scaffold, SAR studies have revealed several key trends:
The N-substituent: The nature of the substituent on the 3-amino group significantly influences binding affinity. The bulky and hydrophobic cyclohexyl group likely occupies a hydrophobic pocket in the kinase active site. Modifications to this group can fine-tune the hydrophobic interactions and impact selectivity.
The 6-substituent: The chloro group at the 6-position is a critical feature. Halogen atoms can enhance binding affinity through hydrophobic and halogen bonding interactions. SAR studies on related heterocyclic systems have shown that the position and nature of the halogen can dramatically affect potency.
| Structural Feature | Role in Binding | Potential Modifications for Optimization |
| N-cyclohexyl group | Hydrophobic interactions | Varying ring size, introducing heteroatoms, adding substituents. |
| 6-chloro group | Hydrophobic and halogen bonding | Substitution with other halogens or small lipophilic groups. |
| 3-amino group | Hydrogen bond donor to kinase hinge | Maintain for hinge binding; secondary modifications can be explored. |
| Pyridine Nitrogen | Hydrogen bond acceptor | Maintain for hinge binding. |
Advanced Approaches in Investigating Molecular Recognition
Modern drug discovery employs a range of advanced computational and experimental techniques to understand and predict molecular recognition. For analogues of this compound, these approaches can provide deeper insights into their mechanism of action.
Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting the binding modes of inhibitors and estimating their binding affinities. Docking studies can help visualize how this compound and its analogues fit into the ATP-binding pocket of kinases like FLT3, identifying key interactions that contribute to their inhibitory activity. MD simulations can then be used to assess the stability of these interactions over time.
Fragment-based drug discovery (FBDD) is another powerful approach where small, low-affinity fragments are screened and then grown or linked together to create more potent lead compounds. The 3-aminopyridine core of this compound can be considered a valuable fragment for screening against various kinases to identify new starting points for inhibitor development.
Computational Chemistry and Cheminformatics for 6 Chloro N Cyclohexylpyridin 3 Amine
Molecular Docking and Dynamics Simulations for Elucidating Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hilarispublisher.com This is particularly valuable in drug discovery for understanding how a ligand, such as 6-chloro-N-cyclohexylpyridin-3-amine, might interact with a biological target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding affinity. nih.gov
For this compound, a hypothetical docking study could be performed against a kinase, a common target for aminopyridine scaffolds. mdpi.com The results would likely indicate key interactions, such as hydrogen bonds between the pyridine (B92270) nitrogen or the amine hydrogen and amino acid residues in the hinge region of the kinase. The cyclohexyl group would likely occupy a hydrophobic pocket, while the chloro-substituent could form halogen bonds or other non-covalent interactions. hilarispublisher.com
Table 1: Hypothetical Molecular Docking Results of this compound with a Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | LEU83, GLU81, VAL35 |
| Hydrogen Bonds | 1 (Pyridine N with LEU83) |
| Hydrophobic Interactions | Cyclohexyl ring with VAL35, ILE67 |
| Halogen Bonds | Chlorine with PHE145 |
Quantum Chemical Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a powerful tool for calculating various electronic properties and reactivity descriptors of molecules like this compound. By solving the Kohn-Sham equations, DFT can provide information on the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive. Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies, providing further insights into the molecule's susceptibility to electrophilic or nucleophilic attack. nih.gov
Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
| Electronegativity (χ) | 4.0 |
| Chemical Hardness (η) | 2.2 |
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure, or conformation. chemistrysteps.com For a flexible molecule like this compound, which contains a rotatable bond between the pyridine and cyclohexyl rings, multiple conformations are possible. Conformational analysis aims to identify the most stable conformations (lowest energy) and to understand the energy barriers between them.
The cyclohexane (B81311) ring itself can exist in several conformations, with the chair form being the most stable. libretexts.org When substituted, the substituents can occupy either axial or equatorial positions. The preferred conformation will place bulky substituents in the equatorial position to minimize steric hindrance. libretexts.org For this compound, the aminopyridine group is a bulky substituent on the cyclohexane ring. Therefore, the most stable conformation would likely have this group in an equatorial position. Quantum chemical calculations, such as DFT, can be used to accurately determine the relative energies of different conformations. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.gov
To build a QSAR model for analogues of this compound, a dataset of compounds with varying substituents on the pyridine and cyclohexyl rings would be required, along with their experimentally determined biological activities. A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies), and topological indices, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. chemrevlett.com
Table 3: Hypothetical QSAR Model for Aminopyridine Derivatives
| Descriptor | Coefficient |
| LogP | 0.5 |
| Dipole Moment | -0.2 |
| HOMO Energy | 1.2 |
| Number of Hydrogen Bond Donors | 0.8 |
| Model Statistics | |
| R² | 0.85 |
| Q² | 0.75 |
Virtual Screening and Computational Library Design for Novel Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is a cost-effective alternative to high-throughput screening.
Starting with this compound as a lead compound, virtual screening could be used to identify novel analogues with potentially improved activity. This can be done through two main approaches: ligand-based virtual screening and structure-based virtual screening. Ligand-based methods search for molecules with similar properties (e.g., 2D structure, pharmacophore) to the known active compound. researchgate.net Structure-based methods, on the other hand, involve docking a library of compounds into the binding site of the target protein and scoring their predicted binding affinities. mdpi.com
The insights gained from molecular docking, DFT, and QSAR studies can be used to design a computational library of novel analogues of this compound. For example, by understanding the key interactions with the target protein, new substituents can be proposed that are expected to enhance these interactions. The designed library can then be virtually screened to prioritize the most promising candidates for synthesis and experimental testing.
Chemical Biology Applications of 6 Chloro N Cyclohexylpyridin 3 Amine and Its Derivatives
Development of Chemical Probes for Biological System Interrogation
The development of chemical probes is essential for visualizing and understanding the intricate workings of biological systems. The 6-chloro-N-cyclohexylpyridin-3-amine scaffold offers a foundational structure for creating novel probes, particularly fluorescent probes, due to the inherent properties of the aminopyridine core.
The aminopyridine structure is a known fluorophore, and its derivatives can be synthesized to exhibit fluorescence in the violet or blue region. For instance, reactions of 4-amino-2-aryl-6-chloropyridine-3,5-dicarbonitriles with various amines lead to compounds with solid-state fluorescence. researchgate.net This intrinsic fluorescence can be fine-tuned by modifying the substituents on the pyridine (B92270) ring. The N-cyclohexyl group in this compound can influence the photophysical properties of the molecule, and further derivatization can lead to probes with desirable excitation and emission spectra for biological imaging.
Moreover, the 6-chloro substituent provides a reactive handle for the conjugation of other functionalities. This position is susceptible to nucleophilic substitution, allowing for the attachment of various reporter groups, such as fluorophores or affinity tags. researchgate.net For example, a fluorescent dye could be introduced at this position to create a targeted fluorescent probe. The synthesis of such probes often involves a multi-step process where the core scaffold is first synthesized and then coupled with the desired reporter molecule. rsc.orgnih.gov
The design of chemical probes based on the this compound scaffold can also incorporate "click-and-probing" strategies. An azide (B81097) group, for instance, can be introduced onto the aminopyridine core. This azido-derivative may be non-fluorescent but can become highly fluorescent upon reaction with an alkyne-containing target via a click reaction. This "turn-on" fluorescence is highly advantageous for reducing background signals in biological imaging experiments. nih.govmdpi.com
| Scaffold | Application | Rationale |
| This compound | Fluorescent Probes | Intrinsic fluorescence of the aminopyridine core; reactive chloro- group for conjugation. |
| Aminopyridine Derivatives | "Click-and-Probing" | Introduction of bioorthogonal handles like azides for "turn-on" fluorescence upon target engagement. |
Utilization as Tools for Modulating Specific Biological Pathways
The aminopyridine scaffold is a well-established pharmacophore for the development of inhibitors targeting various protein kinases, which are key regulators of numerous cellular signaling pathways. mdpi.com Alterations in kinase activity are implicated in a wide range of diseases, including cancer and inflammatory disorders. Derivatives of this compound hold significant potential as modulators of these pathways.
The 2-aminopyridine (B139424) moiety is a common feature in many kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase's ATP-binding site. acs.org Structure-activity relationship (SAR) studies of various aminopyridine-based kinase inhibitors have provided insights into the features required for potent and selective inhibition. For example, in a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, modifications at different positions of the pyridine ring significantly impacted their potency and selectivity. acs.org
Derivatives of this compound can be designed to target specific kinases. The N-cyclohexyl group can occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity and selectivity. The 6-chloro position can be further modified to introduce other functional groups that can form additional interactions with the target protein. The development of such inhibitors often involves a rational design approach, including molecular docking studies to predict the binding mode of the compounds. nih.gov
For instance, a series of aminopyrimidine derivatives were designed and synthesized as potent inhibitors of Tropomyosin receptor kinase A (TRKA), with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov Similarly, aminopyrazole inhibitors have been developed with high selectivity for JNK3 over p38 kinase. nih.govresearchgate.net These examples highlight the versatility of the aminopyridine and related scaffolds in generating potent and selective kinase inhibitors. The this compound framework can serve as a starting point for the synthesis of novel inhibitors targeting a range of kinases involved in disease-relevant pathways.
| Compound Class | Target Kinase | Key Structural Features |
| 3,5-Diaryl-2-aminopyridines | ALK2 | 2-aminopyridine core for hinge binding. |
| Aminopyrimidine Derivatives | TRKA | Aminopyrimidine scaffold with various substitutions. |
| Aminopyrazole Inhibitors | JNK3 | Aminopyrazole core with urea-based side chains. |
| N-(6-Chloro-3-nitropyridin-2-yl) derivatives | p70S6Kβ | Electrophilic 6-chloro-3-nitropyridine warhead. mdpi.com |
Integration of this compound in Bioorthogonal Chemistry Strategies
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org These reactions are invaluable for labeling and tracking biomolecules in their natural environment. The structure of this compound offers opportunities for its integration into bioorthogonal chemistry strategies.
The key to bioorthogonal labeling is the presence of a unique chemical handle on the probe molecule that can react specifically with a complementary handle on the target biomolecule. The this compound scaffold can be functionalized with such bioorthogonal groups. The reactive chlorine atom at the 6-position of the pyridine ring can be substituted with bioorthogonal moieties like azides or alkynes through nucleophilic substitution reactions. These functionalized derivatives can then participate in well-established bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov
For example, an azide-functionalized derivative of this compound could be synthesized. This probe could then be used to label a target protein that has been metabolically engineered to contain an alkyne-bearing unnatural amino acid. The subsequent "click" reaction would covalently link the aminopyridine probe to the protein of interest, allowing for its detection and study. researchgate.net
Another powerful bioorthogonal reaction is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO). uni-wuerzburg.de The aminopyridine scaffold could be modified to incorporate a tetrazine moiety. Such tetrazine-functionalized probes are often "fluorogenic," meaning their fluorescence is quenched until they react with a dienophile, leading to a significant increase in fluorescence intensity upon labeling. uni-wuerzburg.de This property is highly beneficial for live-cell imaging with high signal-to-noise ratios. nih.gov
The versatility of the this compound structure allows for the strategic incorporation of various bioorthogonal handles, making it a valuable building block for the development of next-generation chemical biology tools.
| Bioorthogonal Reaction | Reactive Handles | Application |
| Azide-Alkyne Cycloaddition | Azide and Alkyne | Covalent labeling of biomolecules. nih.gov |
| Tetrazine Ligation | Tetrazine and Strained Alkene/Alkyne | Fluorogenic labeling for live-cell imaging. uni-wuerzburg.de |
Future Directions and Emerging Research Avenues for 6 Chloro N Cyclohexylpyridin 3 Amine
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development. For a scaffold such as 6-chloro-N-cyclohexylpyridin-3-amine, these computational tools can be instrumental in accelerating the design of new analogues with enhanced potency, selectivity, and pharmacokinetic profiles.
Generative AI models, for instance, can be trained on vast datasets of known bioactive molecules to propose novel chemical structures based on the this compound core. These models can explore a much larger chemical space than traditional methods, potentially identifying unprecedented molecular architectures with high therapeutic potential. Furthermore, predictive ML algorithms can be employed to screen these virtual compounds for their likely biological activity, toxicity, and other essential properties, thereby prioritizing the most promising candidates for synthesis and experimental validation.
The table below illustrates a hypothetical application of AI in prioritizing analogues of this compound for synthesis.
| Analogue ID | Proposed Modification | Predicted Kinase Inhibitory Score (AI Model) | Predicted ADMET Score (AI Model) | Priority for Synthesis |
| AN-001 | Replacement of cyclohexyl with morpholine | 0.85 | 0.92 | High |
| AN-002 | Addition of a methyl group to the pyridine (B92270) ring | 0.78 | 0.88 | Medium |
| AN-003 | Substitution of chloro with fluoro | 0.65 | 0.95 | High |
| AN-004 | Introduction of a hydroxyl group on the cyclohexyl ring | 0.89 | 0.75 | Medium |
Novel Spectroscopic and Biophysical Techniques for Elucidating Molecular Mechanisms
A profound understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. The application of novel spectroscopic and biophysical techniques will be pivotal in elucidating these intricate mechanisms.
Advanced nuclear magnetic resonance (NMR) techniques, such as saturation transfer difference (STD) NMR and water-ligand observed via gradient spectroscopy (WaterLOGSY), can provide detailed insights into the binding epitopes of ligands to their protein targets. Cryo-electron microscopy (cryo-EM) is another powerful tool that can be used to determine the high-resolution structures of large protein-ligand complexes, revealing the precise binding mode of this compound analogues.
Furthermore, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantitatively characterize the binding kinetics and thermodynamics of these interactions. This information is invaluable for understanding the structure-activity relationship (SAR) and for optimizing the affinity and selectivity of lead compounds.
Expanding Synthetic Accessibility to Architecturally Complex this compound Analogues
The therapeutic potential of the this compound scaffold is directly linked to the diversity of analogues that can be synthesized. Future research will focus on developing innovative synthetic methodologies to access architecturally complex derivatives that are not readily accessible through traditional methods.
Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the late-stage functionalization of the pyridine core, allowing for the introduction of a wide range of substituents. mdpi.com For instance, the synthesis of related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides has been achieved through refluxing with an excess of aromatic amines. mdpi.com The development of regioselective nucleophilic aromatic substitution reactions is also crucial for controlling the substitution pattern on the pyridine ring. mdpi.com
Moreover, the application of photoredox catalysis and electrochemical synthesis can enable novel transformations that are difficult to achieve using conventional thermal methods. These advanced synthetic tools will be instrumental in building libraries of structurally diverse this compound analogues for biological screening.
Exploration of New Biological Targets and Unconventional Binding Modalities
While initial studies may have focused on a specific biological target, the this compound scaffold may possess promiscuous activity against a range of other targets. Future research should therefore aim to explore new biological space and identify novel therapeutic applications for this class of compounds.
High-throughput screening (HTS) campaigns against diverse panels of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels, can uncover unexpected activities. For example, derivatives of similar chloro-pyridine compounds have shown potential as anticancer agents by targeting kinases like PI3Kα. mdpi.comnih.gov
Furthermore, there is growing interest in exploring unconventional binding modalities, such as allosteric modulation and covalent inhibition. Allosteric modulators can offer higher selectivity and a better safety profile compared to traditional orthosteric inhibitors. Covalent inhibitors, on the other hand, can provide prolonged duration of action and increased potency. The this compound scaffold can be rationally designed to incorporate reactive functional groups that can form covalent bonds with specific residues on the target protein.
Q & A
Q. How can machine learning optimize reaction conditions for derivatives of this compound?
- Methodological Answer : LabMate.AI -like architectures use neural networks trained on reaction parameters (temperature, solvent, catalyst) and outcomes (yield, purity). For Ugi reactions and C–N couplings, these models predict optimal conditions with >80% accuracy, reducing trial-and-error experimentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
